(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine
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Overview
Description
(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine is a chemical compound with the molecular formula C13H17F3N2O3S and a molecular weight of 338.3459 g/mol This compound is of interest due to its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a sulfonyl amine group
Preparation Methods
The preparation of (2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine involves several synthetic routes. One common method includes the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with 2-(morpholin-4-yl)ethanamine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of (2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with biological targets, contributing to its potency and selectivity .
Comparison with Similar Compounds
(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine can be compared with other sulfonyl-containing compounds, such as:
Sulfonylureas: Used as antidiabetic agents, they share the sulfonyl group but differ in their overall structure and mechanism of action.
Sulfonamides: Known for their antibacterial properties, they also contain the sulfonyl group but have different substituents and biological targets.
Sulfoxides and sulfones: These compounds are oxidation products of sulfonyl-containing compounds and have distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17F3N2O3S |
---|---|
Molecular Weight |
338.35 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17F3N2O3S/c14-13(15,16)11-3-1-2-4-12(11)22(19,20)17-5-6-18-7-9-21-10-8-18/h1-4,17H,5-10H2 |
InChI Key |
LESRBIWJVFJQSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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